molecular formula C7H11ClO3 B1626990 Neopentyl 2-chloro-2-oxoacetate CAS No. 209848-82-8

Neopentyl 2-chloro-2-oxoacetate

Cat. No.: B1626990
CAS No.: 209848-82-8
M. Wt: 178.61 g/mol
InChI Key: GRQMQMYLDVISCB-UHFFFAOYSA-N
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Description

Neopentyl 2-chloro-2-oxoacetate is an organic compound with the molecular formula C7H11ClO3 and a molecular weight of 178.61 g/mol . This compound is characterized by the presence of a neopentyl group attached to a 2-chloro-2-oxoacetate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Neopentyl 2-chloro-2-oxoacetate typically involves the reaction of neopentyl alcohol with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically cooled to control the exothermic reaction and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: Neopentyl 2-chloro-2-oxoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Reactions: The major products are substituted neopentyl esters.

    Hydrolysis: The major products are neopentyl alcohol and 2-chloroacetic acid.

    Reduction: The major product is neopentyl 2-chloro-2-hydroxyacetate.

Scientific Research Applications

Neopentyl 2-chloro-2-oxoacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Neopentyl 2-chloro-2-oxoacetate involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl carbon and the chlorine atom. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the carbonyl group can participate in reduction reactions, leading to the formation of alcohols .

Comparison with Similar Compounds

    Ethyl 2-chloro-2-oxoacetate: Similar structure but with an ethyl group instead of a neopentyl group.

    Methyl 2-chloro-2-oxoacetate: Similar structure but with a methyl group instead of a neopentyl group.

    Isopropyl 2-chloro-2-oxoacetate: Similar structure but with an isopropyl group instead of a neopentyl group.

Uniqueness: Neopentyl 2-chloro-2-oxoacetate is unique due to the presence of the bulky neopentyl group, which can influence the reactivity and steric properties of the compound. This can lead to different reaction outcomes and selectivity compared to its smaller counterparts .

Properties

IUPAC Name

2,2-dimethylpropyl 2-chloro-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-7(2,3)4-11-6(10)5(8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQMQMYLDVISCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599083
Record name 2,2-Dimethylpropyl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209848-82-8
Record name 2,2-Dimethylpropyl chloro(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this example the product was prepared in two synthetic steps. In the first step neopentyl alcohol was reacted with 50% molar excess of oxalyl chloride. Upon completion of the reaction the excess oxalyl chloride was stripped from the product at reduced pressure to produce neopentyl chlorooxalate having an assay of 100% and in a corrected yield of 92.7%. In the second step neopentyl chlorooxalate was reacted with 2,5-dimethyl-2,5-dihydroperoxyhexane, in the presence of pyridine, to yield the product as described below:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Neopentyl 2-chloro-2-oxoacetate
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